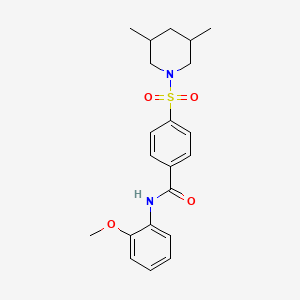

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide

Description

This compound is a sulfonamide-based benzamide derivative featuring a 3,5-dimethylpiperidine sulfonyl group and a 2-methoxyphenyl substituent. The 2-methoxyphenyl group may enhance lipophilicity and influence binding specificity.

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-15-12-16(2)14-23(13-15)28(25,26)18-10-8-17(9-11-18)21(24)22-19-6-4-5-7-20(19)27-3/h4-11,15-16H,12-14H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULZHZMKTMNTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through nucleophilic substitution reactions, using reagents such as methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs in Medicinal Chemistry

a) N-(1,2-Dihydroacenaphthylen-5-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide ()

- Structural Difference : The target compound’s 2-methoxyphenyl group is replaced with a dihydroacenaphthylenyl group.

- Impact : The rigid, fused aromatic system in the analog may improve π-π stacking interactions but reduce solubility compared to the methoxy-substituted derivative.

- Applications : Both compounds are likely explored for kinase inhibition or antimicrobial activity, though specific data are pending.

b) 3-(((3S,5S)-3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-Tolyl)-4H-1,2,4-triazol-3-yl)benzamide ()

- Structural Difference : The 2-methoxyphenyl group is replaced with a p-tolyl-triazolyl moiety.

- The methyl group on the triazole may increase metabolic stability.

- Physical Properties : Molecular formula C23H27N5O3S (vs. C21H25N2O4S for the target compound) indicates higher nitrogen content, affecting solubility and polarity.

Analogs in Agrochemical Research

a) N-(2,4-Dichlorophenyl)-4-(Ethoxymethoxy)benzamide (Etobenzanid) ()

- Structural Difference : Lacks the sulfonamide group but shares a benzamide core with alkoxy substituents.

- Impact : The dichlorophenyl group in etobenzanid confers herbicidal activity, while the target compound’s sulfonamide and piperidine groups suggest divergent mechanisms (e.g., enzyme inhibition vs. receptor antagonism).

b) N-(2,4-Dimethyl-5-(((Trifluoromethyl)sulfonyl)amino)Phenyl)Acetamide (Mefluidide) ()

- Structural Difference : Contains a trifluoromethylsulfonamide group instead of a piperidine sulfonamide.

Table 1. Key Properties of Selected Analogs

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name: 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide

- CAS Number: 474621-87-9

- Molecular Formula: C₁₄H₁₉N₄O₄S

- Molecular Weight: 297.38 g/mol

Structural Representation

The structural formula can be represented as follows:

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to sulfonylbenzamide derivatives. For instance, a study on similar structures demonstrated their effectiveness as inhibitors of the HIV-1 viral infectivity factor (Vif). These compounds exhibited significant antiviral activity with effective concentrations (EC50 values) ranging from 4.62 to 9.81 µM, indicating a promising therapeutic application against HIV .

The mechanism of action for sulfonylbenzamide derivatives involves the inhibition of viral replication by targeting specific viral proteins. The interaction with Vif prevents the virus from evading host defenses, thereby enhancing the efficacy of antiviral therapies.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds reveal that modifications in the piperidine ring and sulfonyl group significantly affect biological activity. For example, substituents on the benzamide moiety can enhance binding affinity and selectivity towards viral targets .

Cytotoxicity Assessment

In vitro cytotoxicity assessments using MTT assays have shown that these compounds possess low cytotoxic effects on human cell lines, indicating a favorable safety profile for further development .

Study 1: Antiviral Activity Evaluation

In a controlled laboratory setting, researchers synthesized various derivatives of sulfonylbenzamides and tested their antiviral properties against HIV-1. The study revealed that specific modifications led to enhanced antiviral activity without increasing toxicity levels.

| Compound ID | EC50 (µM) | Cytotoxicity (MTT Assay) |

|---|---|---|

| Compound 5 | 9.81 | Low |

| Compound 16 | 4.62 | Low |

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of these compounds to viral proteins. The results indicated strong interactions between the sulfonamide moieties and key residues in the Vif protein, supporting the observed biological activity.

Q & A

Basic: What are the key steps and challenges in synthesizing 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(2-methoxyphenyl)benzamide?

Methodological Answer:

The synthesis involves multi-step reactions, typically starting with sulfonylation of the piperidine moiety followed by coupling with the benzamide group. Key steps include:

- Sulfonylation: Reacting 3,5-dimethylpiperidine with a sulfonyl chloride derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate .

- Amide Coupling: Using carbodiimide-based coupling agents (e.g., EDCl/HOBt) to link the sulfonylated piperidine to 2-methoxyaniline .

- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity.

Challenges:

- Steric hindrance from the 3,5-dimethyl groups on piperidine may reduce sulfonylation yields. Optimize reaction time and stoichiometry .

- Moisture sensitivity: Use inert atmospheres (N₂/Ar) for coupling steps to prevent hydrolysis .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the sulfonyl group (δ ~3.1–3.5 ppm for piperidine protons, δ ~125–130 ppm for aromatic carbons) and methoxy substituent (δ ~3.8 ppm for –OCH₃) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 424.53 (calculated for C₁₈H₂₄N₄O₄S₂) .

- IR Spectroscopy: Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Validation: Compare data with structurally analogous compounds (e.g., 4-((2-methylpiperidin-1-yl)sulfonyl) derivatives) to resolve ambiguities .

Advanced: How can researchers design in vitro assays to evaluate this compound’s potential anticancer activity?

Methodological Answer:

- Cell Line Selection: Use panels of cancer cell lines (e.g., MCF-7, HeLa, A549) and normal fibroblasts (e.g., NIH/3T3) to assess selectivity .

- Assay Protocols:

- MTT/PrestoBlue: Measure viability after 48–72 hours of exposure (IC₅₀ determination).

- Apoptosis Markers: Caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Mechanistic Studies:

Data Interpretation: Compare results with known sulfonamide-based anticancer agents (e.g., Celecoxib analogs) to contextualize potency .

Advanced: How should structure-activity relationship (SAR) studies be structured to optimize this compound’s bioactivity?

Methodological Answer:

- Core Modifications:

- Biological Testing: Prioritize high-throughput screening (HTS) against target-specific assays (e.g., enzyme inhibition) and pharmacokinetic profiling (e.g., logP, plasma stability) .

Statistical Analysis: Use multivariate regression (e.g., partial least squares) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

Advanced: How can contradictory data on sulfonamide bioactivity be resolved in preclinical studies?

Methodological Answer:

- Source Analysis: Identify whether discrepancies arise from assay conditions (e.g., serum concentration affecting compound stability) or model systems (e.g., 2D vs. 3D cell cultures) .

- Dose-Response Reproducibility: Repeat experiments with standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., Etoposide for cytotoxicity) .

- Meta-Analysis: Compare results across published studies on sulfonamide analogs to distinguish compound-specific effects from class-wide trends .

Advanced: What methodologies are suitable for assessing this compound’s pharmacokinetic (ADME) properties?

Methodological Answer:

- Absorption: Caco-2 monolayer permeability assay (Papp >1 ×10⁻⁶ cm/s indicates good oral bioavailability) .

- Metabolism: Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Monitor for piperidine N-demethylation or sulfonamide cleavage .

- Excretion: Radiolabeled compound (¹⁴C) studies in rodents to determine fecal vs. renal clearance .

Computational Tools: Use SwissADME or ADMET Predictor™ to estimate properties like blood-brain barrier penetration .

Advanced: What strategies can identify biological targets for this compound?

Methodological Answer:

- Affinity Proteomics: Immobilize the compound on sepharose beads for pull-down assays followed by SDS-PAGE and mass spectrometry .

- Transcriptomics: RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .

- Fragment-Based Screening: Co-crystallize with candidate proteins (e.g., carbonic anhydrase IX) to resolve binding modes .

Advanced: How should toxicity be evaluated in early-stage research?

Methodological Answer:

- In Vitro:

- hERG Inhibition: Patch-clamp assays to assess cardiac risk .

- Hepatotoxicity: ATP depletion in HepG2 cells .

- In Vivo: Acute toxicity in zebrafish embryos (LC₅₀) or rodent maximum tolerated dose (MTD) studies .

Mitigation: Modify the piperidine or sulfonamide groups to reduce off-target interactions .

Advanced: What computational approaches predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock or Glide to simulate binding to sulfonamide-sensitive targets (e.g., HDACs, carbonic anhydrases) .

- MD Simulations: GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational changes .

- QSAR Models: Train on sulfonamide datasets to predict IC₅₀ values for new analogs .

Advanced: How can experimental design address reproducibility challenges in pharmacological studies?

Methodological Answer:

- Blinded Protocols: Randomize compound administration and use automated plate readers to minimize bias .

- Replicates: Include ≥3 biological replicates with technical duplicates for statistical power .

- Negative Controls: Test against vehicle (DMSO) and inactive structural analogs .

Documentation: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.